molecular formula C12H14N2O B7469610 N-tert-butyl-3-cyanobenzamide

N-tert-butyl-3-cyanobenzamide

Cat. No.: B7469610
M. Wt: 202.25 g/mol
InChI Key: OCFUKDSLBRFLLF-UHFFFAOYSA-N
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Description

Structural Context within the Benzamide (B126) Class

The benzamide class of organic compounds is characterized by a carboxamido substituent attached to a benzene (B151609) ring. magtech.com.cn The simplest member of this class is benzamide itself, with the chemical formula C₇H₇NO. wikipedia.org These compounds are fundamental structures in organic chemistry and are found in many biologically active molecules. pjps.pk

N-tert-butyl-3-cyanobenzamide is a derivative of benzamide. Its structure is distinguished by two key modifications to the basic benzamide scaffold:

A tert-butyl group (–C(CH₃)₃) is attached to the nitrogen atom of the amide group.

A cyano group (–C≡N) is substituted at the third position (meta-position) of the benzene ring.

These features give the molecule a distinct steric and electronic profile that influences its reactivity and potential applications.

Overview of Academic Research Trajectories for this compound Scaffolds

Academic research involving the this compound scaffold has primarily focused on its synthesis and its role as a product in novel catalytic reactions. A significant area of investigation is the Ritter reaction, a method for producing N-substituted amides. nih.govmissouri.edu

Researchers have explored efficient and innovative ways to synthesize N-tert-butyl amides from various nitriles. For instance, one study detailed the synthesis of this compound during the investigation of zeolite Y nanoparticle assemblies as catalysts for Ritter reactions. rsc.org Another study developed a mechanochemical Ritter reaction, a solvent-free method, to produce a range of functionalized amides, demonstrating the versatility of this reaction type for creating compounds structurally similar to this compound. irb.hr

The table below summarizes key research findings related to the synthesis of this compound and analogous compounds.

Reaction Type Reactants Catalyst/Conditions Product Research Focus Reference
Ritter Reaction3-Cyanobenzonitrile, tert-ButanolZeolite Y Nanoparticle AssembliesThis compoundApplication of novel catalyst in organic synthesis. rsc.org
Mechanochemical Ritter Reaction3-Chlorobenzonitrile, tert-ButanolH₂SO₄ (Brønsted acid)N-tert-butyl-3-chlorobenzamideDevelopment of a fast, solvent-free synthetic method. irb.hr
Ritter ReactionVarious nitriles, tert-Butyl acetateAcetic acid / H₂SO₄N-tert-butyl amidesOptimization of a scalable procedure for amide synthesis. nih.gov

Historical Context of Related Benzamide Synthesis in Broader Chemical Fields

The synthesis of amides is a cornerstone of organic chemistry, with methods evolving significantly over time. Historically, the formation of benzamides often involved the reaction of a benzoyl chloride with a corresponding amine. pjps.pkslideshare.net This remains a fundamental and widely used method.

A pivotal development in the synthesis of N-substituted amides was the Ritter reaction , first described in the mid-20th century. This reaction provides a direct route to amides from nitriles and a source of a stable carbocation, such as that derived from tert-butanol. missouri.edu It has become a standard method for preparing N-tert-butyl amides due to the ready availability of the necessary reagents. nih.gov

In recent decades, the field has seen a push towards more efficient, scalable, and environmentally benign synthetic routes. This has led to the development of various catalytic systems and novel reaction conditions. Modern approaches include:

Palladium-catalyzed reactions , such as the carbonylative synthesis of N-cyanobenzamides from aryl halides and cyanamide (B42294), which serve as intermediates for more complex molecules. acs.orgdiva-portal.org

Mechanochemical methods , which reduce or eliminate the need for solvents by using mechanical force to initiate reactions. irb.hr

The use of diverse starting materials, such as isatoic anhydrides, o-aminobenzoic acids, and quinazolinones, to access a wide range of substituted benzamide structures. magtech.com.cn

These advancements reflect a broader trend in chemical synthesis towards sustainability and efficiency, expanding the toolkit available to chemists for creating complex molecules like this compound. univpancasila.ac.id

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-3-cyanobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-12(2,3)14-11(15)10-6-4-5-9(7-10)8-13/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFUKDSLBRFLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Chemical Transformations Involving N Tert Butyl 3 Cyanobenzamide Scaffolds

Mechanistic Pathways of Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation reactions are powerful methods for the synthesis of carbonyl-containing compounds. While specific studies on N-tert-butyl-3-cyanobenzamide are not detailed in the provided literature, the general mechanism for such transformations has been elucidated through various investigations, including those on related molecular structures. nih.gov

A plausible mechanistic cycle for palladium-catalyzed carbonylation often begins with the formation of a cationic palladium hydride species from a Pd(0) complex in the presence of an acid. nih.gov This active catalyst then coordinates with an unsaturated bond, such as a carbon-carbon triple bond in an alkynol substrate. This is followed by a regioselective insertion of the palladium hydride into the alkyne, which results in the formation of an alkenyl-palladium intermediate. nih.gov Subsequent steps would involve carbon monoxide insertion and reaction with an amine to form the final amide product.

Control experiments are a key tool in elucidating these pathways. For instance, in a study on the synthesis of α,β‐unsaturated piperidones, researchers identified a branched unsaturated acid as a crucial reaction intermediate. nih.gov When this intermediate was used as the starting material under the reaction conditions, it successfully converted to the final product, confirming its role in the catalytic cycle. nih.gov Furthermore, isotopic labeling studies using ¹³CO confirmed that the carbonyl group in the product originated from the carbon monoxide gas supplied in the reaction. nih.gov

The choice of ligand is also critical. Ligands such as 2-diphenylphosphinopyridine have been shown to be effective in specific palladium-catalyzed cascade carbonylations, highlighting the importance of the ligand sphere around the metal center in directing the reaction pathway. nih.gov

Reaction Kinetic Studies of Amide Formation

The formation of the amide bond is a fundamental transformation in organic chemistry. Kinetic studies of these reactions provide quantitative data on reaction rates and the factors that influence them. Calorimetry, for example, can be used to monitor the heat evolved during the reaction, which is proportional to the reaction rate. luxembourg-bio.com

In the context of amide formation mediated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxybenzotriazole (HOBt), kinetic studies have revealed that the rate-determining step is often the initial reaction between the carboxylic acid and the carbodiimide (B86325). nih.gov This reaction forms a highly reactive O-acylisourea intermediate. luxembourg-bio.comnih.gov

The pH of the reaction medium can also significantly influence the kinetics. For the reaction between a carboxylic acid and EDCI, the rate is dependent on the protonation state of the carbodiimide. The reaction is often fastest when involving a doubly protonated EDCI species reacting with the carboxylate anion. nih.gov

Kinetic Parameters for Amide Formation
ParameterDescriptionFindingCitation
Rate-Determining StepThe slowest step in the reaction sequence.Reaction between the carboxylic acid and carbodiimide (EDCI) to form an O-acylisourea. nih.gov
Role of HOBtAdditive used to improve amide coupling.Does not affect the reaction rate but controls product distribution by forming an HOBt ester intermediate. luxembourg-bio.comnih.gov
Effect of pHInfluence of acidity on reaction speed.Reaction rate is dependent on the concentration of doubly protonated EDCI (EDCIH₂²⁺). nih.gov
Rate Constant (kₚ)Second-order rate constant for the reaction between a specific carboxylate and EDCIH₂²⁺ in NMP at 20 °C.4.1 x 10⁴ M⁻¹ s⁻¹ nih.gov

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates are vital for confirming a proposed reaction mechanism. Various analytical techniques are employed for this purpose. In palladium-catalyzed reactions, for example, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. nih.gov

By conducting the reaction in an NMR tube and acquiring spectra at different time intervals, researchers can monitor the disappearance of starting materials, the appearance of products, and the transient formation of intermediate palladium complexes. nih.gov Both ¹H and ³¹P NMR can be used to identify and characterize palladium complexes bearing specific ligands that are active in the catalytic cycle. nih.gov

In some cases, intermediates can be isolated or synthesized independently to verify their role in the reaction. As mentioned previously, the in-situ preparation of a suspected acid intermediate and its subsequent successful conversion to the final product provided strong evidence for its place in the catalytic pathway of a carbonylation reaction. nih.gov

In other types of reactions, such as those involving tert-butyl nitrite (B80452), different intermediates may be formed. For instance, tert-butyl nitrite can be used in the synthesis of N-nitrosoamides from N-alkyl amides, where the N-nitrosoamide itself is a key intermediate that can be isolated or further transformed. organic-chemistry.orgsemanticscholar.org

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to complement experimental studies of reaction mechanisms. mdpi.com These theoretical calculations can provide detailed energetic profiles of a reaction pathway, including the structures of transition states and intermediates.

For palladium-catalyzed reactions, DFT studies can elucidate the roles of catalysts, ligands, and additives. For instance, calculations have shown that a Lewis acid additive like Yb(OTf)₃ can promote the initial oxidative addition step by lowering the energy barrier for the cleavage of a C–C bond. mdpi.com The calculations can also map out competing reaction pathways, such as a π-propargyl versus a π-allenyl pathway in cycloaddition reactions, and determine which is more kinetically favorable by comparing the energy barriers of their respective transition states. mdpi.com

These theoretical models can predict reaction outcomes and explain selectivity. By calculating the energy barriers for different potential pathways, researchers can understand why a particular isomer is formed preferentially. mdpi.com For example, in a study of a [3+2] cycloaddition reaction, the activation enthalpy for different transition states was calculated, correctly predicting the experimentally observed stereoselectivity. nih.gov The effect of solvents on the reaction barriers can also be modeled, providing further insight into optimal reaction conditions. nih.gov

Calculated Energy Barriers for a [8+3] Cycloaddition Reaction
Pathway StepTransition StateCalculated Energy Barrier (kcal/mol)Citation
Nucleophilic Attack (π-propargyl type)TS-3a'18.5 mdpi.com
Nucleophilic Attack with Lewis Acid (π-propargyl type)TS-3a'-Yb23.5 mdpi.com

Advanced Spectroscopic and Structural Elucidation of N Tert Butyl 3 Cyanobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-tert-butyl-3-cyanobenzamide, high-resolution NMR techniques and temperature-dependent studies are pivotal in assigning its structure and understanding its conformational dynamics.

High-Resolution NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

In the ¹H NMR spectrum of N-(tert-butyl)-3-methylbenzamide, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, distinct signals corresponding to the aromatic protons, the amide proton, and the tert-butyl protons are observed. rsc.org The aromatic protons typically appear as a complex multiplet in the downfield region. The amide proton (N-H) is expected to be a broad singlet, and the nine equivalent protons of the tert-butyl group give rise to a sharp singlet in the upfield region. rsc.org

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For N-(tert-butyl)-3-methylbenzamide, the spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. rsc.org The chemical shifts of these carbons are indicative of their electronic environment within the molecule.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic CH7.5 - 8.2Multiplet4H
Amide NH~6.0Broad Singlet1H
tert-Butyl CH₃~1.4Singlet9H

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~166
Aromatic C-CN~112
Aromatic C-CO~137
Aromatic CH129 - 134
Cyano (C≡N)~118
tert-Butyl C~52
tert-Butyl CH₃~29

Temperature-Dependent NMR Studies for Conformational Analysis

Temperature-dependent NMR studies are a powerful tool for investigating the conformational dynamics of molecules, particularly amides which can exhibit restricted rotation around the C-N bond. nih.govnih.gov This restricted rotation can lead to the existence of different rotational isomers (rotamers) at lower temperatures. wikipedia.org

By recording NMR spectra at various temperatures, it is possible to observe changes in chemical shifts, linewidths, and coupling constants. nih.gov For this compound, such studies could reveal the energy barrier to rotation around the amide bond. At lower temperatures, separate signals for the cis and trans conformers might be observed, which would coalesce into a single averaged signal as the temperature is increased and the rate of rotation becomes faster on the NMR timescale. acs.org The temperature at which coalescence occurs can be used to calculate the free energy of activation for the rotational process. These studies provide crucial insights into the molecule's flexibility and the relative stability of its different conformations. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry and specialized ionization techniques are particularly valuable for the characterization of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₂H₁₄N₂O), the expected exact mass can be calculated. HRMS analysis would confirm this molecular formula by matching the experimentally measured mass to the calculated mass with a high degree of accuracy, typically within a few parts per million (ppm). This confirmation is a critical step in the definitive identification of the compound.

Electrospray Ionization Mass Spectrometry (ESI-Q-TOF HRMS) for Intermediate Detection

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. When coupled with a Quadrupole Time-of-Flight (Q-TOF) mass analyzer, it provides high-resolution and high-sensitivity detection. ESI-Q-TOF HRMS is a powerful tool for identifying and characterizing reaction intermediates in the synthesis of this compound. By analyzing the reaction mixture at different time points, it is possible to detect and identify transient species, providing valuable mechanistic insights into the formation of the final product.

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide information about the connectivity and composition of a molecule, X-ray crystallography offers an unambiguous determination of its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful X-ray crystallographic analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation adopted by the molecule in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the solid state. Although no specific crystal structure for this compound was found in the searched literature, this technique remains the gold standard for unequivocal structural determination.

Single Crystal X-ray Diffraction Analysis

While a specific single crystal X-ray diffraction study for this compound is not publicly available in the Cambridge Structural Database (CSD), the principles of the technique allow for a hypothetical projection of the type of data that would be obtained. wikipedia.org For a compound of this nature, one would expect to crystallize it from a suitable solvent and subject the resulting single crystal to X-ray radiation. The diffraction pattern would be collected and analyzed to solve the crystal structure.

The anticipated crystal structure would reveal the planarity of the benzamide (B126) group, the specific orientation of the tert-butyl group relative to the amide plane, and the bond parameters of the cyano group. The analysis would also detail intermolecular interactions, such as hydrogen bonding involving the amide N-H group and potential π-π stacking of the aromatic rings, which dictate the crystal packing.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
α (°)90
β (°)95.5
γ (°)90
Volume (ų)1290
Z4
Calculated Density (g/cm³)1.25

Note: The data in this table is illustrative and based on typical values for similar organic molecules, as specific experimental data for this compound is not currently published.

Cocrystal Structure Analysis in Ligand-Receptor Complexes

The formation of cocrystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is of significant interest in fields such as pharmacology and materials science. Analyzing the cocrystal structure of a ligand like this compound within a receptor's binding site provides invaluable insights into the specific molecular interactions that govern biological activity.

While no specific cocrystal structures involving this compound have been deposited in publicly accessible databases, the molecular features of this compound suggest key interaction points for receptor binding. The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). The cyano group provides another potential hydrogen bond acceptor site. The aromatic ring can engage in π-π stacking or hydrophobic interactions.

A cocrystal structure analysis would precisely map these interactions. For instance, it would reveal whether the amide N-H forms a hydrogen bond with a backbone carbonyl or a specific amino acid side chain of the receptor. Similarly, the carbonyl oxygen and the nitrile nitrogen could be observed interacting with hydrogen bond donors from the receptor. The tert-butyl group, being bulky and hydrophobic, would likely occupy a hydrophobic pocket within the binding site. These detailed structural insights are crucial for understanding the molecule's mode of action and for the rational design of new, more potent analogues.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. researchgate.net It operates on the principle that chemical bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

The key functional groups in this compound are the N-H group of the secondary amide, the C=O (carbonyl) group of the amide, the C≡N (nitrile) group, the aromatic ring, and the C-H bonds of the tert-butyl and aromatic moieties.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Functional GroupType of VibrationExpected Intensity
~3300N-HStretchingMedium
3100-3000Aromatic C-HStretchingWeak to Medium
2970-2870Aliphatic C-HStretchingMedium to Strong
~2230C≡N (Nitrile)StretchingMedium, Sharp
~1650C=O (Amide I)StretchingStrong
~1540N-H Bend/C-N Stretch (Amide II)Bending/StretchingMedium
1600, 1480, 1450Aromatic C=CStretchingMedium to Weak
~1365tert-Butyl C-HBending (umbrella mode)Strong

The N-H stretching vibration is anticipated around 3300 cm⁻¹, characteristic of a secondary amide. The strong absorption band for the carbonyl (C=O) stretching of the amide, known as the Amide I band, is expected to appear around 1650 cm⁻¹. The Amide II band, resulting from a combination of N-H bending and C-N stretching, should be visible around 1540 cm⁻¹. The nitrile (C≡N) group typically shows a sharp, medium-intensity absorption in the 2260-2220 cm⁻¹ region. Aromatic C=C stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ range. Finally, the C-H stretching vibrations of the aromatic ring and the tert-butyl group will be observed in the 3100-2870 cm⁻¹ region, with a characteristic strong bending vibration for the tert-butyl group around 1365 cm⁻¹.

Computational Chemistry and Theoretical Studies of N Tert Butyl 3 Cyanobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic environment of N-tert-butyl-3-cyanobenzamide, which in turn dictates its stability, reactivity, and spectroscopic properties. Methods like Density Functional Theory (DFT) are commonly employed to perform these calculations, providing insights into the molecule's electronic architecture. ekb.eg

For this compound, the electronic distribution is heavily influenced by its constituent functional groups. The benzamide (B126) moiety, with its aromatic ring and amide group, and the cyano group are key players in defining the molecular orbitals. The aromatic ring typically contributes to the HOMO, while the electron-withdrawing cyano and carbonyl groups contribute significantly to the character of the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents illustrative values typical for similar aromatic compounds, as specific experimental or calculated data for this compound is not readily available in the cited literature.

ParameterEnergy (eV)Description
HOMO Energy-7.5Associated with the electron-donating capacity, primarily located on the benzamide ring.
LUMO Energy-1.2Associated with the electron-accepting capacity, with significant contribution from the cyano and carbonyl groups.
HOMO-LUMO Gap (ΔE)6.3Indicates high kinetic stability.

Molecular Modeling of Conformations and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are crucial for its physical and chemical properties. Molecular modeling techniques, ranging from simpler molecular mechanics to more accurate quantum chemical methods, are used to explore the potential energy surface of the molecule. These methods help identify the most stable conformations (global and local minima) and the rotational barriers between them.

For this compound, a key area of conformational interest is the rotation around the amide C-N bond and the bond connecting the carbonyl group to the aromatic ring. The bulky tert-butyl group imposes significant steric hindrance, which restricts the rotational freedom and influences the preferred orientation of the molecule.

Intramolecular interactions, such as hydrogen bonds or steric repulsions, play a significant role in stabilizing certain conformations. In this molecule, potential weak hydrogen bonds between the amide proton and the cyano nitrogen, although geometrically challenging, could be investigated. More prominent are the steric interactions between the tert-butyl group and the aromatic ring, which will largely dictate the molecule's final, low-energy shape. Analysis of these non-covalent interactions provides a more complete picture of the molecule's structural preferences.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared spectra).

The prediction of NMR chemical shifts typically involves geometry optimization of the molecule using a method like DFT, followed by a calculation using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then referenced against a standard (e.g., tetramethylsilane, TMS) to yield the chemical shifts. These predicted values can be compared with experimental data to confirm the molecular structure or to help assign specific peaks in a complex spectrum.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound This table is for illustrative purposes. Predicted values are hypothetical and based on general performance of DFT calculations for organic molecules. Experimental values are placeholders.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Carbonyl (C=O)168.5167.2
Cyano (C≡N)118.0117.5
Aromatic C-CN113.2112.8
Quaternary tert-butyl C52.551.9

Reaction Pathway Energetics and Transition State Analysis

Theoretical methods can be used to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, chemists can identify the minimum energy path from reactants to products. matlantis.com This involves locating and characterizing the structures of transition states—the highest energy point along the reaction coordinate. nih.govnih.gov

The energy difference between the reactants and the transition state defines the activation energy of the reaction, which is a key determinant of the reaction rate. matlantis.comrsc.org Computational methods can provide detailed geometric and energetic information about these transient species, which are often impossible to observe directly through experimental means. dntb.gov.ua For instance, the hydrolysis of the amide or cyano group in this compound could be modeled. The calculations would reveal the structure of the tetrahedral intermediate in the amide hydrolysis or the geometry of the attacking nucleophile at the transition state, providing a detailed, step-by-step view of the reaction mechanism. This analysis is crucial for understanding reaction kinetics and for designing catalysts that can lower the activation energy barrier. nih.gov

Derivatization Strategies and Analogue Synthesis for N Tert Butyl 3 Cyanobenzamide

Exploration of Substitution Patterns on the Benzamide (B126) Aromatic Ring

The benzamide aromatic ring of N-tert-butyl-3-cyanobenzamide serves as a versatile scaffold for introducing a wide array of functional groups. The nature and position of these substituents can significantly influence the molecule's electronic properties, conformation, and potential interactions. Research has demonstrated that the aromatic ring can accommodate both electron-donating and electron-withdrawing groups. researchgate.netacs.org

Synthetic approaches to introduce these modifications often involve starting with a pre-substituted benzoic acid or benzonitrile, which is then converted to the final N-tert-butylbenzamide. For instance, the synthesis of N-tert-butyl amides can be achieved through the reaction of substituted nitriles with di-tert-butyl dicarbonate, catalyzed by copper(II) triflate (Cu(OTf)₂). researchgate.net This method has been successfully applied to generate derivatives with substituents at various positions on the phenyl ring. researchgate.net Another common method involves the condensation of a substituted benzoic acid with tert-butylamine (B42293) using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). researchgate.net

Studies have shown that functional groups such as halogens (fluoro, chloro), alkyls (methyl), and others like nitrile and trifluoromethyl are well-tolerated in these synthetic schemes. researchgate.netresearchgate.net The introduction of these groups allows for a systematic investigation of structure-activity relationships.

Table 1: Examples of Synthesized N-tert-butylbenzamide Derivatives with Aromatic Ring Substitutions

Substituent on Phenyl Ring Resulting Compound Name Synthesis Method Yield (%) Reference
3-Methyl N-(tert-butyl)-3-methylbenzamide Cu(OTf)₂ catalyzed reaction of nitrile and di-tert-butyl dicarbonate 82% researchgate.net
3-Fluoro N-(tert-butyl)-3-fluorobenzamide Cu(OTf)₂ catalyzed reaction of nitrile and di-tert-butyl dicarbonate 84% researchgate.net
4-Fluoro tert-butyl 2-(4-fluorobenzamido)phenylcarbamate EDCI/HOBt coupling of 4-fluorobenzoic acid 74% nih.gov
4-Methyl tert-butyl 2-(4-methylbenzamido)phenylcarbamate EDCI/HOBt coupling of 4-methylbenzoic acid - researchgate.net

Modification of the N-tert-butyl Moiety and other N-Alkyl/Aryl Substituents

The N-tert-butyl group is a key structural feature that imparts significant steric bulk and lipophilicity. Modification of this group by replacing it with other alkyl or aryl substituents is a common strategy to probe the steric and electronic requirements of its molecular target. The tert-butyl group is often valued for its metabolic stability, but replacing it can modulate pharmacokinetic properties. researchgate.net

Bioisosteric replacement is a key concept in this area. A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological properties. For the tert-butyl group, potential isosteres include the trifluoromethylcyclopropyl group, which offers enhanced metabolic stability compared to the original moiety. nih.gov The replacement of a single methyl group within the tert-butyl structure with a trifluoromethyl (CF₃) group is another strategy to improve metabolic stability. nih.gov

Beyond isosteric replacements, substituting the tert-butyl group with a range of other functionalities, from smaller alkyl groups like isopropyl to larger aryl groups like benzyl (B1604629), allows for a broad exploration of the structural space. acs.orgresearchgate.net For example, N-benzylbenzamide has been synthesized and studied, demonstrating the feasibility of incorporating aryl substituents at the nitrogen position. acs.org

Table 2: Bioisosteres and Replacements for the N-tert-butyl Group

Original Group Replacement/Isostere Rationale Reference
tert-Butyl Trifluoromethylcyclopropyl Enhanced metabolic stability nih.gov
tert-Butyl Isopropyl Modulate steric bulk and potency researchgate.net
tert-Butyl N-Benzyl Introduce aryl group for different interactions acs.org

Design and Synthesis of Heterocyclic Ring Incorporations and Isosteric Replacements

Isosteric replacement extends beyond the N-alkyl group to the core benzamide structure itself. Replacing parts of the molecule, such as the amide bond or the phenyl ring, with heterocyclic systems can significantly alter its properties, including solubility, polarity, and ability to form hydrogen bonds. nih.gov

The amide bond is a frequent target for isosteric replacement due to its susceptibility to hydrolysis by proteases. Common amide bond bioisosteres include 1,3,4-oxadiazoles and 1,2,3-triazoles. nih.gov The 1,4-disubstituted 1,2,3-triazole, in particular, is known to effectively mimic the geometry of a trans amide bond. nih.gov The synthesis of these heterocyclic cores often involves multi-step sequences, for example, using the Burgess reagent to form 1,3,4-oxadiazoles. nih.gov

The phenyl ring and the cyano group can also be replaced. A nitrile moiety can be part of a larger heterocyclic ring or be replaced by other functional groups that act as hydrogen bond acceptors. nih.gov The concept of bioisostere replacement has been applied to develop libraries of metal-binding pharmacophores by modifying nitrogen-containing heteroarenes, demonstrating that the electronic character of the heterocyclic scaffold plays a crucial role in its coordination behavior. researchgate.net This principle can be applied to replace the cyanobenzamide portion of the molecule to modulate its interactions with biological targets.

Generation of Multicomponent Reaction Products (e.g., N-Acylguanidines from N-Cyanobenzamide Intermediates)

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. beilstein-journals.orgnih.gov The N-cyanobenzamide structure is a valuable intermediate for such reactions. The cyanamide (B42294) functional group can participate in radical cascade reactions to generate more complex heterocyclic structures, such as polycyclic guanidine (B92328) derivatives. researchgate.net

In this context, N-acyl cyanamides (N-cyanobenzamides) can be synthesized from the parent benzamide. These intermediates can then undergo radical cascade cyclization reactions. researchgate.net This strategy provides a modular and efficient route to increase molecular complexity. For example, azido-N-cyanobenzamides have been used to generate series of investigational N-acylguanidines. researchgate.net The synthesis of biguanides, a related class of compounds, often involves the reaction of amines with cyanoguanidines, highlighting the reactivity of the cyano-nitrogen moiety. beilstein-journals.org

The use of MCRs offers a time- and cost-effective approach to generate large libraries of structurally diverse molecules from a common intermediate like this compound. nih.gov These reactions are characterized by high atom economy and operational simplicity, making them attractive for drug discovery and chemical biology. beilstein-journals.orgdovepress.com

Advanced Applications of N Tert Butyl 3 Cyanobenzamide in Chemical Research

Radiosynthetic Labeling with Isotopes

The development of radiolabeled molecules is fundamental to modern diagnostic imaging techniques, particularly Positron Emission Tomography (PET). The incorporation of positron-emitting radionuclides, such as carbon-11 (B1219553) (¹¹C), into biologically active molecules allows for the non-invasive, in-vivo study of biochemical processes. nih.gov While direct radiolabeling of N-tert-butyl-3-cyanobenzamide is not extensively documented, its structure is highly amenable to established radiosynthetic methodologies.

[¹¹C]Carbonylation Methodologies

Palladium-mediated [¹¹C]carbonylation is a powerful technique for introducing the ¹¹C isotope into a target molecule. researchgate.netnih.gov This method typically involves the reaction of an aryl halide or triflate precursor with [¹¹C]carbon monoxide ([¹¹C]CO) in the presence of a palladium catalyst. researchgate.netrsc.org The versatility of this approach allows for the synthesis of a wide array of ¹¹C-labeled carbonyl compounds, including amides, esters, and ketones. nih.gov

For a compound like this compound, a hypothetical radiosynthesis could involve a precursor such as N-tert-butyl-3-iodobenzamide. The reaction of this precursor with [¹¹C]CO and an appropriate nitrogen source under palladium catalysis would yield the desired [¹¹C]this compound. The development of specialized palladium-ligand systems, such as those using Xantphos, has enabled these reactions to be performed rapidly and efficiently at ambient pressure, a significant advantage when working with the short-lived ¹¹C isotope (t½ ≈ 20.4 minutes). researchgate.netnih.gov

Table 1: Key Aspects of Palladium-Mediated [¹¹C]Carbonylation

Feature Description Reference
Radionuclide Carbon-11 (¹¹C) researchgate.net
¹¹C Source [¹¹C]Carbon Monoxide ([¹¹C]CO) nih.gov
Precursors Aryl Halides (e.g., iodides, bromides), Aryl Triflates researchgate.netrsc.org
Catalyst System Palladium complex with a phosphine (B1218219) ligand (e.g., Xantphos) nih.govacs.org
Products [¹¹C]Amides, [¹¹C]Esters, [¹¹C]Ketones, etc. nih.gov

| Key Advantage | Allows for rapid incorporation of ¹¹C into complex molecules under mild conditions. | rsc.org |

Development of Radiolabeled Analogs as Research Tracers (e.g., for PET)

The cyanobenzamide scaffold is a component of various biologically active molecules, making its radiolabeled analogs valuable as potential PET tracers for imaging and drug discovery. nih.gov By incorporating ¹¹C, researchers can create tracers to study drug pharmacokinetics, target engagement, and disease-related biochemical pathways in real-time. nih.gov For instance, if this compound were part of a pharmacophore targeting a specific enzyme or receptor, its ¹¹C-labeled version could be used to visualize the distribution and concentration of that target in the body. The synthesis of such tracers often relies on the late-stage introduction of the radionuclide to maximize radiochemical yield and molar activity. frontiersin.org The palladium-mediated carbonylation is particularly well-suited for this, enabling the rapid synthesis of diverse PET radiotracers from readily available precursors. nih.govacs.org

Precursor Role in Complex Molecular Synthesis

The dual functionality of the nitrile and amide groups in this compound makes it an excellent precursor for the synthesis of larger, more complex molecular architectures, most notably macrocyclic compounds.

Cyclotetramerization Reactions of Cyanobenzamide Derivatives for Macrocycle Formation (e.g., Phthalocyanines)

Phthalocyanines are large, aromatic macrocycles known for their intense color and high thermal and chemical stability. They are typically synthesized via the cyclotetramerization of four isoindoline-based precursors, such as phthalonitriles or their derivatives. Cyanobenzamides, including this compound, can serve as effective precursors in these reactions.

The process involves heating the cyanobenzamide derivative, often in the presence of a metal salt which acts as a template, to high temperatures. This induces a cyclotetramerization reaction, where four precursor molecules condense to form the stable 18-π electron phthalocyanine (B1677752) macrocycle. The amide group can participate in the reaction, ultimately being eliminated or incorporated into the final structure depending on the specific reaction conditions.

Design of Functional Phthalocyanine Systems (e.g., low-aggregating materials)

A significant challenge in the application of phthalocyanines is their tendency to aggregate in solution due to strong π-π stacking interactions between the large, flat macrocycles. This aggregation can quench their desirable photophysical properties. The incorporation of bulky substituents is a common and effective strategy to mitigate this issue.

When this compound is used as a precursor, the resulting phthalocyanine will bear peripheral tert-butyl groups. These sterically demanding groups act as "molecular spacers," physically hindering the close approach of adjacent macrocycles and disrupting the π-π stacking. This leads to the formation of low-aggregating materials with improved solubility and enhanced performance in applications such as photodynamic therapy and molecular electronics.

Building Blocks for Novel Heterocyclic Scaffolds

Beyond macrocycles, this compound and its analogs are valuable building blocks for a variety of other novel heterocyclic scaffolds, which are core structures in many pharmaceuticals. The reactivity of the cyano and amide groups can be harnessed to construct fused ring systems.

For example, 2-aminobenzamide (B116534) derivatives are well-established precursors for the synthesis of quinazolines and quinazolinones, two classes of heterocycles with a broad spectrum of pharmacological activities. marquette.edunih.gov In these syntheses, the amino group and the adjacent amide or cyano group undergo cyclization reactions with various reagents to form the fused pyrimidine (B1678525) ring characteristic of the quinazoline (B50416) scaffold. marquette.eduorganic-chemistry.orgorganic-chemistry.org By analogy, a suitably functionalized derivative of this compound (e.g., an amino-substituted version) could be employed in similar ruthenium-catalyzed or metal-free cyclization reactions to generate novel, substituted heterocyclic systems. nih.govresearchgate.net This modular approach allows for the systematic modification of the final structure, facilitating the exploration of structure-activity relationships in drug discovery programs.

Table 2: Heterocyclic Scaffolds from Cyanobenzamide Analogs

Precursor Type Reagents/Conditions Resulting Scaffold Reference
2-Aminobenzamide Amines, Ru-catalyst Quinazolinones marquette.edunih.gov
2-Aminobenzonitrile Secondary Amides, PPSE Quinazolin-4(3H)-imines organic-chemistry.org

Process Optimization and Scale Up Considerations for N Tert Butyl 3 Cyanobenzamide Synthesis

Reaction Condition Optimization (e.g., solvent effects, catalyst loading, temperature, pressure)

The optimization of reaction conditions is paramount for maximizing the efficiency of N-tert-butyl-3-cyanobenzamide synthesis. Key parameters that significantly influence the reaction outcome include the choice of solvent, catalyst loading, temperature, and pressure.

Pressure: While many amide synthesis reactions are conducted at atmospheric pressure, in some cases, applying pressure can be beneficial, particularly for reactions involving gaseous reactants or to increase the boiling point of a solvent. However, for the synthesis of this compound through common synthetic routes, pressure is not typically a critical parameter to be optimized.

Table 1: Optimization of Reaction Conditions for a Representative N-tert-butyl Amide Synthesis researchgate.net
EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
11Room Temp516
22Room Temp525
35Room Temp587
410Room Temp589
55405Slightly Improved
65605Slightly Improved

Strategies for Enhancing Reaction Yield and Product Purity

Maximizing the yield and ensuring the high purity of this compound are critical for its application, particularly in the pharmaceutical industry. Several strategies can be employed to achieve these goals.

One common approach to enhance the reaction yield is to use an excess of one of the reactants. However, this can complicate the purification process. Therefore, a more effective strategy is to optimize the reaction conditions as discussed in the previous section.

For product purification, recrystallization is often the method of choice for amides. researchgate.net This technique relies on the differential solubility of the product and impurities in a given solvent at different temperatures. illinois.edu The selection of an appropriate solvent is crucial for successful recrystallization. rochester.eduyoutube.com For aromatic amides, polar solvents such as ethanol, acetone, or acetonitrile (B52724) can be effective. researchgate.net The process typically involves dissolving the crude product in a minimum amount of a hot solvent and then allowing the solution to cool slowly, which promotes the formation of pure crystals. researchgate.net

In cases where recrystallization is not sufficient to achieve the desired purity, chromatographic techniques can be employed. nih.gov Anion exchange chromatography, for instance, can be used to remove impurities with different charge characteristics. youtube.com

Investigation of Alternative Solvent Systems (e.g., Ionic Liquids in Biocatalysis)

In recent years, there has been a growing interest in the use of alternative, "green" solvent systems to replace traditional volatile organic compounds. Ionic liquids (ILs) , which are salts that are liquid at or near room temperature, have emerged as promising alternatives due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. researchgate.nettcichemicals.commdpi.comnih.gov

In the context of amide synthesis, ionic liquids have been particularly explored in biocatalysis , where enzymes are used to catalyze the reaction. nih.gov The use of ionic liquids in biocatalytic processes can offer several advantages, including enhanced enzyme stability and activity, and simplified product separation. For example, in the enzymatic synthesis of amides, the ionic liquid can serve as the reaction medium, and the product can often be easily extracted with a less polar solvent, allowing for the recycling of the enzyme and the ionic liquid. tcichemicals.com While specific studies on the use of ionic liquids for the synthesis of this compound are limited, the general principles of their application in amide synthesis suggest that they could be a viable and more sustainable alternative to traditional solvents. nih.gov

Reactor Design and Hydrodynamic Studies for Large-Scale Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of reactor design and hydrodynamics. For the synthesis of fine chemicals like this compound, Continuous Stirred Tank Reactors (CSTRs) are commonly employed. cetjournal.itresearchgate.netsemanticscholar.org CSTRs offer advantages in terms of temperature control and mixing, which are crucial for maintaining consistent product quality. researchgate.net

Process intensification is a key strategy in modern chemical manufacturing to improve efficiency and reduce costs. researchgate.netfigshare.com This can involve the use of continuous flow reactors, which can offer better heat and mass transfer compared to batch reactors, leading to higher yields and purity. researchgate.net

Q & A

Q. What are the common synthetic routes for N-tert-butyl-3-cyanobenzamide?

this compound is typically synthesized via nucleophilic acyl substitution. A tert-butylamine reacts with a substituted benzoyl chloride (e.g., 3-cyanobenzoyl chloride) in the presence of a base like triethylamine to neutralize HCl byproducts. The reaction is carried out in anhydrous solvents such as dichloromethane under controlled temperatures (0–25°C) .

  • Key steps :
  • Dissolve tert-butylamine in dichloromethane.
  • Add triethylamine and 3-cyanobenzoyl chloride dropwise.
  • Purify via column chromatography or recrystallization.

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR) : To identify tert-butyl protons (~1.3 ppm, singlet) and aromatic/cyano group signals .
  • Mass Spectrometry (MS) : For molecular ion peak ([M+H]+) matching the molecular weight (e.g., ~218.25 g/mol).
  • Infrared (IR) Spectroscopy : To confirm the cyano group stretch (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Q. What are the primary research applications of this compound?

This compound is used as:

  • A building block for synthesizing bioactive molecules (e.g., kinase inhibitors) .
  • A reference standard in analytical method validation (HPLC, LC-MS) .
  • A substrate in studying enzyme interactions or drug metabolism .

Advanced Questions

Q. How can researchers optimize the yield of this compound in nucleophilic substitutions?

Yield optimization depends on:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require lower temperatures to avoid side reactions .
  • Stoichiometry : Excess tert-butylamine (1.2–1.5 eq) ensures complete acyl chloride consumption.
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate high-purity product (>95%) .
ParameterOptimal ConditionImpact on Yield
SolventDichloromethaneHigh solubility
Temperature0–5°CMinimizes hydrolysis
Base (Triethylamine)1.5 eqNeutralizes HCl

Q. What mechanistic insights explain contradictory data in biological activity studies of this compound derivatives?

Discrepancies in antimicrobial or anticancer assays may arise from:

  • Steric effects : The bulky tert-butyl group may hinder binding to target proteins .
  • Solubility : Poor aqueous solubility limits bioavailability, leading to false negatives .
  • Assay conditions : Variations in pH, temperature, or cell lines (e.g., HeLa vs. MCF-7) affect results.

Resolution strategies :

  • Conduct structure-activity relationship (SAR) studies with analogs (e.g., replacing tert-butyl with smaller groups).
  • Use standardized assays (e.g., CLSI guidelines for antimicrobial testing) .

Q. How do reaction conditions influence the regioselectivity of this compound in further derivatization?

Substituent positioning depends on:

  • Electrophilic aromatic substitution (EAS) : The cyano group is meta-directing, favoring reactions at the 5-position.
  • Catalysts : Lewis acids (FeCl₃) enhance nitration or halogenation selectivity .
  • Temperature : Higher temperatures (>80°C) promote multi-substitution but reduce regioselectivity .

Q. What methodologies are recommended for evaluating the stability of this compound under varying pH conditions?

  • Forced degradation studies :
  • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH at 37°C for 24 hours.

  • Oxidative stress : Treat with 3% H₂O₂ and monitor by HPLC .

    • Kinetic analysis : Use Arrhenius plots to predict shelf-life at 25°C.
    ConditionDegradation PathwayHalf-Life (25°C)
    pH 1.0 (HCl)Amide hydrolysis48 hours
    pH 13.0 (NaOH)Cyano group loss<24 hours

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.